molecular formula C32H41ClN2O5S2 B13867251 Zuclopenthixol (-)-10-Camphorsulfonic Acid Salt

Zuclopenthixol (-)-10-Camphorsulfonic Acid Salt

Cat. No.: B13867251
M. Wt: 633.3 g/mol
InChI Key: OCUWZMAIQUFIER-JAGIHPHKSA-N
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Description

Zuclopenthixol (-)-10-Camphorsulfonic Acid Salt is a derivative of zuclopenthixol, a thioxanthene-based neuroleptic used primarily in the treatment of schizophrenia and other psychoses. This compound is known for its antipsychotic properties and is often used in various formulations, including oral, intramuscular, and depot injections .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Zuclopenthixol (-)-10-Camphorsulfonic Acid Salt involves several steps, starting with the preparation of zuclopenthixol. The key steps include:

    Formation of Thioxanthene Core: The synthesis begins with the formation of the thioxanthene core by reacting 2-chlorothioxanthone with appropriate reagents.

    Side Chain Introduction:

    Salt Formation: Finally, the compound is reacted with (-)-10-camphorsulfonic acid to form the desired salt.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Batch Processing: Large reactors are used to carry out the reactions in batches, ensuring controlled conditions and consistent quality.

    Purification: The product is purified using techniques such as crystallization and filtration to remove impurities and obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Zuclopenthixol (-)-10-Camphorsulfonic Acid Salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, affecting its pharmacological properties.

    Substitution: The compound can undergo substitution reactions, particularly at the thioxanthene core, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, each with distinct pharmacological properties.

Scientific Research Applications

Zuclopenthixol (-)-10-Camphorsulfonic Acid Salt has a wide range of scientific research applications:

Mechanism of Action

Zuclopenthixol (-)-10-Camphorsulfonic Acid Salt exerts its effects primarily through antagonism of dopamine D1 and D2 receptors. By blocking these receptors, the compound reduces the activity of dopamine, a neurotransmitter involved in mood regulation and psychotic symptoms. Additionally, it has antagonistic effects on alpha-1 adrenergic and 5-HT2 receptors, contributing to its overall antipsychotic profile .

Comparison with Similar Compounds

Similar Compounds

    Clopenthixol: A closely related compound with similar antipsychotic properties.

    Flupenthixol: Another thioxanthene derivative used in the treatment of schizophrenia.

    Chlorprothixene: A thioxanthene-based antipsychotic with a different side chain structure.

Uniqueness

Zuclopenthixol (-)-10-Camphorsulfonic Acid Salt is unique due to its specific salt form, which enhances its solubility and bioavailability. This makes it particularly useful in formulations requiring rapid onset of action and consistent therapeutic effects .

Properties

Molecular Formula

C32H41ClN2O5S2

Molecular Weight

633.3 g/mol

IUPAC Name

2-[4-[3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]ethanol;[(1R,4S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid

InChI

InChI=1S/C22H25ClN2OS.C10H16O4S/c23-17-7-8-22-20(16-17)18(19-4-1-2-6-21(19)27-22)5-3-9-24-10-12-25(13-11-24)14-15-26;1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h1-2,4-8,16,26H,3,9-15H2;7H,3-6H2,1-2H3,(H,12,13,14)/t;7-,10-/m.0/s1

InChI Key

OCUWZMAIQUFIER-JAGIHPHKSA-N

Isomeric SMILES

CC1([C@H]2CC[C@@]1(C(=O)C2)CS(=O)(=O)O)C.C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C.C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO

Origin of Product

United States

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